Methyl thieno[2,3-b]quinoline-2-carboxylate
Description
Methyl thieno[2,3-b]quinoline-2-carboxylate is a heterocyclic compound that belongs to the class of thienoquinolines. It is characterized by a fused ring system consisting of a thiophene ring and a quinoline ring.
Properties
IUPAC Name |
methyl thieno[2,3-b]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-16-13(15)11-7-9-6-8-4-2-3-5-10(8)14-12(9)17-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKQSDYYFWMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358994 | |
| Record name | methyl thieno[2,3-b]quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51925-46-3 | |
| Record name | methyl thieno[2,3-b]quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of Methyl-2-chloro-3-vinylquinoline-4-carboxylate
The most widely documented method for synthesizing methyl thieno[2,3-b]quinoline-2-carboxylate involves a multi-step sequence starting from methyl-3-vinylquinolin-2(1H)-one-4-carboxylate (1).
Chlorination with Phosphoryl Chloride
The initial step involves treating (1) with phosphoryl chloride (POCl₃) under reflux to yield methyl-2-chloro-3-vinylquinoline-4-carboxylate (2). This reaction proceeds via nucleophilic substitution, replacing the hydroxyl group at the 2-position with chlorine. The process achieves a 90% yield, with the product characterized by a melting point of 54–55°C and distinct IR absorption at 1725 cm⁻¹ (ester carbonyl).
Bromination and Cyclization with Thiourea
Subsequent bromination of (2) in chloroform introduces a bromine atom at the vinyl group, forming a trihalo intermediate. Treatment with thiourea in ethanol under reflux induces cyclization, yielding this compound (3). This step attains a 75% yield, with the product exhibiting a melting point of 142–143°C and a molecular ion peak at m/z 243.29 in mass spectrometry.
Key Analytical Data:
| Step | Reagents/Conditions | Yield | Characterization Data |
|---|---|---|---|
| 1 | POCl₃, reflux | 90% | MP: 54–55°C; IR: 1725 cm⁻¹ |
| 2 | Br₂, thiourea, EtOH | 75% | MP: 142–143°C; MS: m/z 243.29 |
Alternative Routes for Structural Analogues
While direct methods for the target compound are limited, derivatives such as 7-methyl and 8-methyl variants provide insight into modular synthetic strategies.
Methyl 7-Methylthieno[2,3-b]quinoline-2-carboxylate
A related synthesis for the 7-methyl derivative involves introducing a methyl group at the quinoline ring prior to cyclization. Although the exact protocol is proprietary, the final compound (CAS 80231-61-4) shares analogous spectral features, including a molecular formula of C₁₄H₁₁NO₂S and a molecular weight of 257.31 g/mol.
Comparative Analysis of Methodologies
The Shanmugam et al. method remains the most efficient route for the target ester, offering a 43.5% overall yield from the initial quinoline derivative. Earlier approaches, such as Kuwayama’s five-step synthesis, are less practical due to lower yields and complex purification steps.
Advantages of the Modern Approach:
Challenges and Optimization Opportunities
Despite its efficacy, the method faces limitations:
- Sensitivity to Moisture : The chlorination step requires anhydrous conditions to prevent hydrolysis of POCl₃.
- Byproduct Formation : Bromine addition may generate diastereomers, necessitating chromatographic purification.
Recent advances propose using microwave-assisted cyclization to reduce reaction times and improve selectivity, though these modifications remain untested for this specific compound.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The ester group undergoes hydrolysis under acidic or basic conditions to yield thieno[2,3-b]quinoline-2-carboxylic acid .
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Conditions :
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Acidic: Reflux with HCl in ethanol/water.
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Basic: NaOH in aqueous ethanol followed by acidification.
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Mechanism : Nucleophilic acyl substitution.
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Applications : The carboxylic acid derivative serves as a precursor for decarboxylation or further functionalization.
Decarboxylation
The carboxylic acid derivative (from hydrolysis) undergoes decarboxylation under thermal conditions:
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Conditions : Heating with copper powder in diphenyl ether at reflux .
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Product : Thieno[2,3-b]quinoline (parent heterocycle).
Cyclization Reactions
MTQC derivatives can participate in cyclization to form extended fused-ring systems:
Example: Bromine-Mediated Cyclization
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Reagents : Bromine (Br₂) in chloroform, followed by thiourea in ethanol .
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Mechanism :
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Electrophilic bromination of the vinyl group.
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Cyclization via nucleophilic attack by sulfur from thiourea.
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Product : Thieno[2,3-b]quinoline derivatives with halogen substituents .
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives of MTQC (e.g., bromo or iodo) undergo cross-coupling reactions for structural diversification:
Methylation Reactions
The quinoline nitrogen and oxygen atoms in MTQC analogs exhibit regioselective methylation:
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Regioselectivity :
Functionalization via Ester Group
The methyl ester can be transesterified or reduced:
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Transesterification :
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Conditions : Ethanol/H₂SO₄, reflux.
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Product : Ethyl thieno[2,3-b]quinoline-2-carboxylate.
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Reduction :
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Reagents : LiAlH₄ in THF.
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Product : Thieno[2,3-b]quinoline-2-methanol (theoretical based on ester reactivity).
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Halogenation
Electrophilic halogenation occurs at the electron-rich positions of the quinoline ring:
Key Mechanistic Insights
Scientific Research Applications
Synthesis of Methyl Thieno[2,3-b]quinoline-2-carboxylate
The compound is synthesized through several methods, including:
- Regioselective iodocyclization : This method involves the reaction of 3-alkynyl-2-(methylthio)quinolines to yield thieno[2,3-b]quinoline derivatives. The process utilizes palladium-catalyzed reactions for further structural diversification, which can lead to valuable intermediates for drug development .
- Friedel-Crafts reactions : These reactions are employed to create complex structures, enhancing the compound's potential for various applications .
Biological Activities
This compound has been studied for its biological activities, particularly in anticancer research. Key findings include:
- Antiproliferative effects : Studies show that derivatives of thienoquinolines exhibit significant cytotoxicity against human breast cancer cell lines (MCF-7). The compounds demonstrated dose-dependent inhibition of cell growth, with some derivatives showing LC50 values comparable to established anticancer drugs .
- Mechanisms of action : The compound's mechanism involves inducing oxidative stress in cancer cells, which disrupts cellular homeostasis and leads to apoptosis .
Applications in Medicinal Chemistry
The applications of this compound extend beyond anticancer properties:
- Antimicrobial agents : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
- Anti-inflammatory properties : Research indicates that certain thienoquinoline derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
This table summarizes the cytotoxic effects of specific derivatives on breast cancer cells, highlighting their potential as therapeutic agents.
Case Study 2: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid | E. coli | 18 | |
| 5a | S. aureus | 20 |
This table presents data on the antimicrobial efficacy of selected compounds against common bacterial pathogens.
Mechanism of Action
The mechanism of action of methyl thieno[2,3-b]quinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, it can inhibit certain enzymes, further contributing to its bioactivity .
Comparison with Similar Compounds
Thieno[2,3-b]quinoline: A closely related compound with similar structural features but lacking the methyl ester group.
Quinoline-2-carboxylate: Another related compound with a quinoline ring but without the thiophene ring.
Uniqueness: Methyl thieno[2,3-b]quinoline-2-carboxylate is unique due to the presence of both the thiophene and quinoline rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to its simpler analogs .
Biological Activity
Methyl thieno[2,3-b]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings from various studies.
Chemical Structure and Properties
This compound features a fused heterocyclic structure that combines a quinoline moiety with a thieno ring. This unique configuration contributes to its biological activity, allowing it to interact with various biological targets.
In Vitro Studies
Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate promising anticancer activity:
- Cell Lines Tested : Commonly used human cancer cell lines include HCT-116 (colorectal), MDA-MB-231 (breast), and HepG-2 (liver).
- IC50 Values : The compound demonstrated IC50 values ranging from 80 to 250 nM across different studies, indicating potent activity against these cell lines .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Topoisomerase Inhibition : The compound has been shown to interact with topoisomerases, enzymes critical for DNA replication and repair. This interaction disrupts cancer cell proliferation by inducing DNA damage .
- Apoptosis Induction : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, further inhibiting cancer cell growth .
Antiviral Activity
In addition to its anticancer properties, this compound has shown potential as an antiviral agent:
- Hepatitis B Virus (HBV) : Molecular docking studies suggest that this compound can inhibit HBV replication effectively at concentrations as low as 10 µM .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Study on Antiproliferative Activity : A study synthesized multiple derivatives of thieno[2,3-b]quinolines and evaluated their antiproliferative effects using the MTT assay. This compound was among the most active compounds tested against HCT-116 and HepG-2 cells .
- Comparative Analysis : In comparative studies with known anticancer agents like doxorubicin, this compound exhibited comparable or superior activity against certain cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
